Val-Cit-PAB-MMAE
Overview
Description
Val-Cit-PAB-MMAE is a compound used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of three components: a peptide linker (Val-Cit-PAB), a potent microtubule inhibitor (monomethyl auristatin E), and an antibody specific for a tumor-associated antigen . This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.
Mechanism of Action
Target of Action
Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells with high specificity . The primary target of this compound is the tumor-associated antigen on the surface of cancer cells . The ADC is designed to bind to this antigen, allowing for targeted delivery of the cytotoxic payload .
Mode of Action
The mechanism of action of this compound involves the antibody portion of the ADC selectively recognizing and binding to a specific antigen on the surface of the cancer cell . This binding triggers endocytosis, delivering the ADC inside the cancer cell . Once inside the cell, the cytotoxic payload, monomethyl auristatin E (MMAE), is released . MMAE is a potent mitotic inhibitor that works by inhibiting tubulin polymerization , which disrupts the formation of the mitotic spindle and halts cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting tubulin polymerization, MMAE prevents the formation of the mitotic spindle, a crucial component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The antibody component of the ADC allows for targeted delivery of the drug, which can enhance its absorption and distribution to the desired site of action . The linker component of the ADC, in this case Val-Cit-PAB, is designed to be stable in circulation but cleavable inside the target cell, ensuring the release of the drug only at the site of action .
Result of Action
The result of this compound’s action at the molecular level is the disruption of tubulin polymerization, leading to cell cycle arrest . At the cellular level, this results in the death of the cancer cell . This targeted action minimizes damage to healthy cells, enhancing the therapeutic index of the drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by extracellular enzymes in the tumor microenvironment . These enzymes can cleave the linker prematurely, leading to systemic release of the cytotoxic payload and off-target toxicities . Therefore, the design of the linker is crucial for maintaining the stability of the ADC in the circulation and ensuring payload release only within the target cell .
Biochemical Analysis
Biochemical Properties
Val-Cit-PAB-MMAE plays a crucial role in biochemical reactions. The monomethyl auristatin E (MMAE) component of this compound is a potent mitotic inhibitor that works by inhibiting microtubulin polymerization . This interaction with microtubulin, a protein crucial for cell division, is central to the biochemical properties of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing microtubulin polymerization, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with microtubulin . By inhibiting microtubulin polymerization, MMAE prevents the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of microtubulin polymerization . By inhibiting this process, it can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . The antibody component of the ADC binds to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the MMAE payload .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm . Once internalized, the ADC is trafficked to lysosomes, where the drug payload is released . The MMAE then exerts its effects by binding to microtubulin and preventing its polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Val-Cit-PAB-MMAE involves several steps:
Peptide Synthesis: The Val-Cit dipeptide is synthesized using standard solid-phase peptide synthesis techniques.
Linker Attachment: The peptide is then coupled with a para-aminobenzyl carbamate (PABC) linker.
Drug Conjugation: Finally, the monomethyl auristatin E is attached to the PABC linker
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide-linker-drug conjugate.
Quality Control: Rigorous testing to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Val-Cit-PAB-MMAE undergoes several types of reactions:
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B and related enzymes in tumor lysosomes.
Hydrolysis: The PABC linker is hydrolyzed to release the monomethyl auristatin E inside the target cell.
Common Reagents and Conditions:
Enzymatic Cleavage: Cathepsin B and other lysosomal enzymes.
Hydrolysis Conditions: Acidic environment within lysosomes.
Major Products Formed:
Monomethyl Auristatin E: Released inside the cancer cell to exert its cytotoxic effects.
Scientific Research Applications
Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: Used in ADCs to target and kill cancer cells with high specificity.
Drug Delivery Research: Studied for its effectiveness in delivering cytotoxic agents to specific cells.
Biological Studies: Used to understand the mechanisms of targeted drug delivery and the role of peptide linkers in ADCs.
Comparison with Similar Compounds
PSMA-Val-Cit-PAB-MMAE: Similar structure but targets prostate-specific membrane antigen.
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a polyethylene glycol (PEG) linker for improved solubility.
Uniqueness: Val-Cit-PAB-MMAE is unique due to its specific peptide linker (Val-Cit-PAB) and its potent microtubule inhibitor (monomethyl auristatin E), which provides high specificity and efficacy in targeting cancer cells .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAGSMYTVSXQA-XZZQEHRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94N10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.
A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]
ANone: this compound offers several advantages as a cytotoxic payload in ADCs:
- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]
- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]
- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]
- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []
ANone: While this compound holds great promise, challenges exist:
- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []
- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.
- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []
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